methyl (4-(N-(2-(3-chlorophenyl)-2-methoxypropyl)sulfamoyl)phenyl)carbamate
CAS No.: 1795442-96-4
Cat. No.: VC4550776
Molecular Formula: C18H21ClN2O5S
Molecular Weight: 412.89
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1795442-96-4 |
|---|---|
| Molecular Formula | C18H21ClN2O5S |
| Molecular Weight | 412.89 |
| IUPAC Name | methyl N-[4-[[2-(3-chlorophenyl)-2-methoxypropyl]sulfamoyl]phenyl]carbamate |
| Standard InChI | InChI=1S/C18H21ClN2O5S/c1-18(26-3,13-5-4-6-14(19)11-13)12-20-27(23,24)16-9-7-15(8-10-16)21-17(22)25-2/h4-11,20H,12H2,1-3H3,(H,21,22) |
| Standard InChI Key | FPAZSOSERXXBSQ-UHFFFAOYSA-N |
| SMILES | CC(CNS(=O)(=O)C1=CC=C(C=C1)NC(=O)OC)(C2=CC(=CC=C2)Cl)OC |
Introduction
Methyl (4-(N-(2-(3-chlorophenyl)-2-methoxypropyl)sulfamoyl)phenyl)carbamate is a complex organic compound that belongs to the class of sulfamoyl carbamates. This compound is characterized by its unique structure, which includes a sulfamoyl group, a chlorophenyl moiety, and a carbamate functional group. The presence of these functional groups suggests potential biological activities and applications in medicinal chemistry.
Synthesis
The synthesis of methyl (4-(N-(2-(3-chlorophenyl)-2-methoxypropyl)sulfamoyl)phenyl)carbamate would likely involve a multi-step process. Starting materials could include 3-chlorophenyl-2-methoxypropylamine and a suitable carbamate precursor. The synthesis would involve forming the sulfamoyl linkage and attaching the carbamate group to the phenyl ring. Techniques such as chromatography would be used for purification.
Synthesis Steps:
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Formation of Sulfamoyl Linkage: This involves reacting a sulfamoyl chloride with an amine.
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Attachment of Carbamate Group: This step involves reacting a carbamate precursor with the sulfamoyl intermediate.
Analytical Techniques
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are crucial for confirming the structure of methyl (4-(N-(2-(3-chlorophenyl)-2-methoxypropyl)sulfamoyl)phenyl)carbamate. NMR would reveal distinct chemical shifts for different hydrogen environments, while MS would provide molecular weight confirmation.
| Analytical Technique | Purpose |
|---|---|
| NMR Spectroscopy | Structural confirmation |
| Mass Spectrometry (MS) | Molecular weight confirmation |
Stability and Reaction Kinetics
The stability of methyl (4-(N-(2-(3-chlorophenyl)-2-methoxypropyl)sulfamoyl)phenyl)carbamate under various conditions is important for its potential applications. Spectroscopic methods can be used to study reaction kinetics and thermodynamics, providing insights into how the compound behaves in different environments.
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